Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]- Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-
Brand Name: Vulcanchem
CAS No.: 354552-26-4
VCID: VC21307410
InChI: InChI=1S/C16H19N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20)(H,18,19,21)
SMILES: CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4 g/mol

Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-

CAS No.: 354552-26-4

Cat. No.: VC21307410

Molecular Formula: C16H19N3O2S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]- - 354552-26-4

Specification

CAS No. 354552-26-4
Molecular Formula C16H19N3O2S
Molecular Weight 317.4 g/mol
IUPAC Name N-(6-acetamido-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Standard InChI InChI=1S/C16H19N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20)(H,18,19,21)
Standard InChI Key MFDPKLQEDCBTSI-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3
Canonical SMILES CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator